molecular formula C7H11NO B2769697 1-Azabicyclo[3.2.1]octan-4-one CAS No. 17604-77-2

1-Azabicyclo[3.2.1]octan-4-one

Cat. No.: B2769697
CAS No.: 17604-77-2
M. Wt: 125.171
InChI Key: SIDKXEOFEHVUSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Azabicyclo[3.2.1]octan-4-one hydrochloride is a nitrogen-containing bicyclic compound characterized by a bridged lactam structure. Its unique bicyclic framework provides rigidity and is structurally related to tropane alkaloids, making it a valuable intermediate in pharmaceutical synthesis and a scaffold of significant interest in drug discovery . This compound serves as a key synthetic precursor and has demonstrated potential in medicinal chemistry research due to its interactions with central nervous system targets. Its structural similarity to bioactive compounds suggests potential activity at muscarinic acetylcholine receptors and dopamine receptors, indicating applications in researching cognitive disorders and mood disorders . The core azabicyclo[3.2.1]octane scaffold is recognized for its presence in compounds evaluated as potent, systemically available inhibitors of targets like N-acylethanolamine-hydrolyzing acid amidase (NAAA), a promising approach for managing inflammatory response . Furthermore, simplified analogs featuring this scaffold, derived from complex natural products, have been explored as novel anticancer agents, specifically as Heat Shock Protein 90 (Hsp90) inhibitors . This product is intended for research purposes as a chemical building block and for biological screening. For Research Use Only. Not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-azabicyclo[3.2.1]octan-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c9-7-2-4-8-3-1-6(7)5-8/h6H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIDKXEOFEHVUSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC(=O)C1C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1 Azabicyclo 3.2.1 Octan 4 One and Analogues

Retrosynthetic Analysis of the Bicyclic Scaffold

A retrosynthetic analysis of the 1-azabicyclo[3.2.1]octan-4-one scaffold reveals several key bond disconnections that lead to logical and synthetically feasible acyclic or monocyclic precursors. The core structure consists of a piperidine (B6355638) ring fused with an ethylene (B1197577) bridge between the nitrogen and the C-5 position.

The most common retrosynthetic disconnections involve breaking one or two of the bonds formed during the key cyclization step. A primary approach is the disconnection of the C1-N and C5-C4 bonds, which simplifies the bicyclic system into a substituted piperidine derivative. This strategy suggests that an intramolecular cyclization, such as a Mannich or aldol-type reaction, from a suitably functionalized piperidine precursor would be a convergent approach.

Alternatively, disconnection of the C1-C7 and C5-C6 bonds points towards a [3+2] or [4+3] cycloaddition strategy, where a three-atom component (like an aza-allyl species) reacts with a four-atom or two-atom partner. Another powerful approach involves the formation of the seven-membered ring in the final step, which can be achieved through ring-closing metathesis or intramolecular alkylation of a cycloheptane (B1346806) precursor. nih.gov

A radical-based retrosynthesis might involve the disconnection of a C-C bond adjacent to the nitrogen, suggesting a radical cyclization onto an imine or a related functional group. These varied retrosynthetic pathways have inspired the development of a diverse range of synthetic methods for accessing the 1-azabicyclo[3.2.1]octane core.

Approaches to the 1-Azabicyclo[3.2.1]octane Core Structure

The construction of the 1-azabicyclo[3.2.1]octane core is a testament to the ingenuity of synthetic organic chemists. Numerous strategies have been developed, broadly categorized into intramolecular cyclization reactions, which are the focus of this section.

Intramolecular Cyclization Strategies

The formation of the bicyclic scaffold through the cyclization of a single precursor is a highly efficient strategy. These methods often offer good control over stereochemistry and allow for the introduction of diverse functionalities.

Intramolecular nucleophilic cyclizations are among the most widely employed methods for the synthesis of the 1-azabicyclo[3.2.1]octane framework. These reactions typically involve the attack of a nitrogen or carbon nucleophile onto an electrophilic center within the same molecule to forge one of the key ring-forming bonds.

A prominent example is the intramolecular Mannich reaction. In this approach, an enol or enolate generated from a ketone precursor attacks an iminium ion, leading to the formation of the bicyclic system. The asymmetric synthesis of substituted tropinones has been achieved using N-sulfinyl β-amino ketone ketals, which upon hydrolysis and treatment with a suitable reagent, undergo an intramolecular Mannich cyclization to yield the 8-azabicyclo[3.2.1]octane core. nih.gov

Another strategy involves the intramolecular nucleophilic substitution of a leaving group by an amine. For instance, the synthesis of a constrained proline analogue with an 8-azabicyclo[3.2.1]octane skeleton was achieved through the intramolecular cyclization of a cycloheptane system bearing an amino nucleophile and a leaving group in a trans disposition. nih.gov

The table below summarizes representative examples of nucleophilic cyclization reactions for the synthesis of 1-azabicyclo[3.2.1]octane analogues.

Precursor TypeReaction ConditionsProductYield (%)Reference
N-sulfinyl β-amino ketone ketal(Boc)2O, DMAPSubstituted tropinone (B130398)Excellent nih.gov
Cycloheptane with amino and leaving groupBase8-Azabicyclo[3.2.1]octane-1-carboxylic acidGood nih.gov
5-Aryl substituted cyclopentanone (B42830) derivativeBase-mediated ring closure5-Aryl-2-azabicyclo[3.2.1]octaneModerate to Good rsc.org

Transition metal catalysis has emerged as a powerful tool for the construction of complex molecular architectures, including the 1-azabicyclo[3.2.1]octane scaffold. These methods often proceed with high efficiency and stereoselectivity.

Rhodium-catalyzed [4+3] cycloaddition reactions of vinyldiazoacetates with N-Boc pyrroles have been successfully employed for the enantioselective synthesis of substituted tropanes. nih.gov Similarly, rhodium-catalyzed intramolecular [2+2+2] cycloadditions of allenes, alkynes, and tethered imines can produce 8-azabicyclo[3.2.1]octane derivatives in good yields. mdpi.com

Palladium-catalyzed intramolecular cyclization of hydrazine (B178648) derivatives has been shown to produce 2-azabicyclo[3.2.1]octan-3-one in high yield. rsc.org Gold catalysts have also been utilized in cascade reactions involving substituted cyclohexane (B81311) derivatives to form oxabicyclo[3.2.1]octane structures, a strategy that holds potential for the synthesis of the corresponding aza-analogues. researchgate.netcore.ac.uk

The following table presents examples of metal-catalyzed reactions for the synthesis of the azabicyclo[3.2.1]octane core.

Catalyst SystemReaction TypeSubstratesProductYield (%)Reference
Rhodium(II) acetate[4+3] CycloadditionVinyldiazoacetate, N-Boc pyrroleSubstituted tropane (B1204802)Good nih.gov
[Rh(BINAP)]ClO4[2+2+2] CycloadditionAllene, alkyne, imine8-Azabicyclo[3.2.1]octane derivative84 mdpi.com
Palladium(II)Intramolecular CyclizationHydrazine derivative2-Azabicyclo[3.2.1]octan-3-oneHigh rsc.org
Brønsted acid/Molybdenum complex[5+2] Cycloadditionη3-Pyridinylmolybdenum scaffold, alkeneAzabicyclo[3.2.1]octeneGood nih.gov

Radical cyclizations offer a complementary approach to the construction of the 1-azabicyclo[3.2.1]octane ring system, often proceeding under mild conditions and tolerating a wide range of functional groups.

A notable example is the tandem 4-exo-trig carbamoyl (B1232498) radical cyclization—dithiocarbamate group transfer reaction. This method has been used to prepare β-lactams fused to various ring sizes, which can then be rearranged to the 6-azabicyclo[3.2.1]octane ring system. researchgate.netscispace.com Another radical-based strategy involves the cyclization of 1-allyl-substituted azetidin-2-ones using n-tributyltin hydride and AIBN, which can achieve high diastereocontrol.

A photoredox-catalyzed radical [3+3]-annulation process has been developed for the synthesis of N-arylated 8-azabicyclo[3.2.1]octane derivatives, showcasing the power of modern photocatalysis in constructing complex alkaloid skeletons. researchgate.net

The table below provides examples of radical-mediated cyclizations for the synthesis of azabicyclo[3.2.1]octane analogues.

Radical PrecursorReagentsReaction TypeProductYield (%)Reference
Carbamoyl dithiocarbamateInitiatorTandem 4-exo-trig cyclizationFused β-lactamGood to Excellent researchgate.netscispace.com
1-Allyl-substituted azetidin-2-onen-Bu3SnH, AIBNRadical cyclization8-Azabicyclo[3.2.1]octane derivative>99 diastereocontrol
ArylaminePhotoredox catalyst[3+3]-AnnulationN-Arylated 8-azabicyclo[3.2.1]octaneGood researchgate.net

Cascade or domino reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, represent a highly efficient strategy for the rapid construction of complex molecules like this compound.

A hypervalent iodine-mediated domino reaction of β-keto allylamines has been reported to synthesize 6,8-dioxa-3-azabicycle[3.2.1]octane derivatives in good yields under mild conditions. nih.gov This oxidation-cyclization cascade highlights the potential for developing analogous reactions to form the carbocyclic core.

Organocatalytic domino reactions, such as Michael-aldol cascades, have been extensively used to construct bicyclo[3.2.1]octane systems. mdpi.com These strategies can often be adapted for the synthesis of the corresponding aza-bicyclic structures by using appropriate nitrogen-containing precursors. For instance, an ene reductase has been shown to facilitate an intramolecular β-C–H functionalization of substituted cyclohexanones to afford 6-azabicyclo[3.2.1]octan-3-ones. This process involves an enzymatic dehydrogenation followed by a spontaneous intramolecular aza-Michael addition. illinois.edu

The following table summarizes selected cascade and domino reactions for the synthesis of the azabicyclo[3.2.1]octane scaffold.

Reaction TypeKey Reagents/CatalystsPrecursorsProductYield (%)Reference
Oxidation-Cyclization CascadeHypervalent iodine reagentβ-Keto allylamine6,8-Dioxa-3-azabicycle[3.2.1]octaneGood nih.gov
Organocatalytic Michael-AldolProline derivativesCyclohexanone, α,β-unsaturated aldehydeBicyclo[3.2.1]octanone derivativeGood mdpi.com
Enzymatic DehydrocyclizationEne reductaseSubstituted cyclohexanone6-Azabicyclo[3.2.1]octan-3-oneGood illinois.edu

Rearrangement Reactions for Ring Construction

Rearrangement reactions offer powerful tools for the construction of the 1-azabicyclo[3.2.1]octane framework, often through ring-expansion strategies. These methods can provide access to the core structure from more readily available starting materials.

The Beckmann rearrangement of oximes derived from bicyclo[2.2.1]heptan-2-one (norcamphor) derivatives has been a foundational method for synthesizing the 2-azabicyclo[3.2.1]octan-3-one core. rsc.orgthieme-connect.com In a historical context, the treatment of norcamphor-derived oximes with reagents like benzenesulfonyl chloride or sulfuric acid led to the formation of 2-azabicyclo[3.2.1]octan-3-one in yields around 38%, a process involving the migration of the bridgehead C-C bond. rsc.org Over time, various research groups have refined this rearrangement for similar core structures, achieving yields ranging from 35% to 90%. rsc.org For instance, a thionyl chloride-mediated Beckmann rearrangement on a corresponding oxime can regioselectively produce 2-azabicyclo[3.2.1]octan-3-one. rsc.org

The Schmidt reaction presents an alternative route, typically involving the reaction of ketones with hydrazoic acid or an alkyl azide (B81097) in the presence of a strong acid. organic-chemistry.org However, for norcamphor (B56629) derivatives, the Schmidt reaction often yields the 3-azolactam regioisomer as the major product, which is in contrast to the regioselectivity observed in the Beckmann rearrangement. rsc.org This difference in regioselectivity has been studied in detail. rsc.org A newer version of the Schmidt reaction, utilizing triflic acid in the presence of hexafluoroisopropanol (HFIP), has been applied to the synthesis of azabicyclo[3.2.1]octanes. rsc.org This method proceeds by the ketone reacting with a hydroxyalkyl azide, which is then intramolecularly trapped to form an iminium ether that hydrolyzes to the desired amide. rsc.org Despite these advancements, the applicability of the Schmidt rearrangement can be limited by poor selectivity in the C-C migration step, often resulting in inseparable regioisomers. rsc.orgresearchgate.net

ReactionSubstrate TypeKey ReagentsTypical ProductReported YieldsRef
Beckmann Norcamphor-derived oximesBenzenesulfonyl chloride, H2SO4, SOCl22-Azabicyclo[3.2.1]octan-3-one35-90% rsc.org
Schmidt Norcamphor derivativesHydrazoic acid, Lewis acids (e.g., triflic acid/HFIP)2-Azabicyclo[3.2.1]octan-3-one or 3-Azabicyclo[3.2.1]octan-2-oneOften low yields of desired regioisomer rsc.orgorganic-chemistry.org

Semipinacol rearrangements provide another strategic avenue for constructing azabicyclic frameworks. This type of reaction has been explored for the synthesis of the 6-azabicyclo[3.2.1]octane ring system. researchgate.net A notable approach involves the semipinacol rearrangement of ring-fused β-lactam diols. grafiati.com These precursors can be accessed through a sequence involving a 4-exo-trig radical cyclization, base-mediated elimination, and dihydroxylation. grafiati.com The rearrangement of the corresponding cyclic sulfites and phosphoranes, derived from the diols, leads to the formation of the 7,8-diketo-6-azabicyclo[3.2.1]octane system through exclusive N-acyl group migration. researchgate.netgrafiati.com

In a different context, a domino process involving a sequence of cyclization and semi-pinacol rearrangements has been used to synthesize oxabicyclo[3.2.1]octane systems with two oxygenated quaternary chiral centers, starting from a cyclohexane-trans-1,4-diol with an alkyne side chain in the presence of a Au(I) catalyst. researchgate.net While not directly forming the aza-analogue, this methodology highlights the power of rearrangement cascades. Furthermore, the strain-release reactions of azabicyclo[1.1.0]butyl carbinols can be directed towards a semipinacol rearrangement to yield keto 1,3,3-substituted azetidines upon N-activation with reagents like trifluoroacetic anhydride (B1165640) or triflic anhydride. nih.gov

Precursor TypeRearrangement TypeKey TransformationResulting ScaffoldRef
Fused β-lactam diolsSemipinacolN-acyl group migration from cyclic sulfite/phosphorane7,8-Dioxo-6-azabicyclo[3.2.1]octane researchgate.netgrafiati.com
Azabicyclo[1.1.0]butyl carbinolsSemipinacolN-activation followed by ring expansionKeto 1,3,3-substituted azetidines nih.gov

The aza-Prins cyclization, an intramolecular reaction involving the coupling of an amine or its derivative with an alkene, is a powerful method for constructing nitrogen-containing rings. This reaction has been successfully applied to the diastereoselective synthesis of the 6-oxa-2-azabicyclo[3.2.1]octane scaffold. figshare.comnih.gov For example, the reaction between (R)-2,3-di-O-benzylglyceraldehyde and N-tosyl homoallylamine results in the formation of (1R,5S,7S)-7-[(benzyloxy)methyl]-2-tosyl-6-oxa-2-azabicyclo[3.2.1]octane in a highly diastereoselective manner. figshare.comnih.gov This particular transformation proceeds through an unexpected intramolecular nucleophilic attack. figshare.comnih.gov

Further research has expanded the utility of aza-Prins reactions to create various azabicyclic cores, including indolizidines and quinolizidines, through a one-pot cascade process. acs.org This process typically involves the formation of an N-acyliminium ion, followed by the aza-Prins cyclization and subsequent elimination or carbocation trapping. acs.org The choice of Lewis acid and solvent allows for the introduction of different substituents, leading to halo-, phenyl-, and amido-substituted azabicyclic products through highly diastereoselective processes. acs.org Lewis acids such as indium trichloride (B1173362) have been found to be particularly effective and mild for promoting these reactions. researchgate.net

ReactantsLewis Acid/PromoterProduct ScaffoldKey FeaturesRef
(R)-2,3-Di-O-benzylglyceraldehyde, N-tosyl homoallylamineNot specified6-Oxa-2-azabicyclo[3.2.1]octaneHighly diastereoselective, unexpected intramolecular nucleophilic attack figshare.comnih.gov
Acyclic N-acyliminium ion precursorsVarious Lewis acids (e.g., InCl3)Indolizidine and quinolizidine (B1214090) cores ( researchgate.netcore.ac.uk and researchgate.netresearchgate.net aza-bicycles)One-pot cascade, highly diastereoselective, substituent diversity acs.orgresearchgate.net

Multi-Component Reaction Approaches

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing the majority of the atoms from the starting materials, offer an efficient strategy for generating molecular complexity. While direct MCRs for the this compound core are not extensively documented in the provided context, related bicyclic systems have been synthesized using such approaches. For instance, a 3-azabicyclo[4.2.0]octan-4-one derivative can be synthesized by combining a Ugi multicomponent reaction with a [2+2] enone-olefin photochemical transformation. nih.gov

Stereoselective Synthesis of Enantiopure this compound Systems

The production of enantiomerically pure compounds is crucial for pharmaceutical applications. Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.com

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. wikipedia.org These auxiliaries induce stereoselectivity by influencing the reaction pathway, often through steric hindrance or specific electronic interactions. numberanalytics.com After the desired stereoselective transformation, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org Famous examples of chiral auxiliaries include Evans' oxazolidinones, Oppolzer's camphorsultam, and pseudoephedrine. wikipedia.org

In the context of azabicyclic systems, the tropane scaffold itself has been utilized as a chiral auxiliary for the synthesis of α-alkylated aldehydes. acs.org While not directly forming the this compound system, this demonstrates the principle of using a rigid bicyclic framework to control stereochemistry in subsequent reactions. The synthesis of chiral 2-azabicycloalkane derivatives and their application as building blocks or ligands in asymmetric synthesis is an active area of research. pwr.edu.pl For example, chiral amines such as (1S,4S,5R)-2-((S)-1-phenylethyl)-2-azabicyclo[3.2.1]octan-4-amine can be prepared and used as precursors for further synthetic elaborations. pwr.edu.pl

The general principle involves attaching a chiral auxiliary to a precursor molecule, performing a diastereoselective reaction to create the desired stereocenters on the azabicyclo[3.2.1]octane core, and then removing the auxiliary. For example, a chiral auxiliary could be attached to a piperidine or cyclopentane (B165970) precursor prior to a cyclization or rearrangement reaction that forms the bicyclic system, thereby directing the stereochemical outcome of the ring-forming step.

Chiral Auxiliary TypeApplication PrincipleExample SystemRef
Evans' OxazolidinonesDiastereoselective aldol (B89426) reactionsGeneral asymmetric synthesis wikipedia.org
Tropane ScaffoldControl of α-alkylation of aldehydesTropane-derived enamines acs.org
(S)-1-PhenylethylamineAsymmetric synthesis of chiral amines2-Azabicyclo[3.2.1]octan-4-amine derivatives pwr.edu.pl

Asymmetric Catalysis in Bicyclic Azaketone Synthesis

The direct construction of the chiral 1-azabicyclo[3.2.1]octane scaffold through asymmetric catalysis represents a highly efficient approach. Transition-metal-catalyzed reactions and organocatalysis have emerged as powerful tools in this endeavor.

One notable strategy involves the use of a rhodium(II) complex in conjunction with a chiral Lewis acid in asymmetric 1,3-dipolar cycloadditions. This dual catalytic system has been successfully applied to the reaction between diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinone, affording optically active 8-oxabicyclo[3.2.1]octanes with high diastereoselectivity (up to >99:1 dr) and enantioselectivity (up to 99% ee). rsc.org While this example leads to an oxabicycloalkane, the principle is applicable to the synthesis of the corresponding azabicycloalkane systems.

Rhodium catalysis has also been employed in the asymmetric synthesis of nortropanes, which share the 8-azabicyclo[3.2.1]octane core. nih.gov Specifically, Rh-catalyzed asymmetric Suzuki-Miyaura-type cross-coupling reactions between a racemic N-Boc-nortropane-derived allylic chloride and (hetero)aryl boronic esters proceed via a kinetic resolution. This method provides access to enantiopure tropane derivatives and has been applied in the formal synthesis of pharmacologically relevant molecules. nih.gov

Organocatalysis offers a metal-free alternative for the enantioselective synthesis of tropane scaffolds. nih.gov An asymmetric (5+2) cycloaddition of 3-oxidopyridinium betaines, generated in situ, with dienamines derived from α,β-unsaturated aldehydes has been reported. This reaction, enabled by a chiral aminocatalyst, yields tropane derivatives with excellent control over peri-, regio-, diastereo-, and enantioselectivity. nih.gov

Catalyst SystemReaction TypeSubstratesProduct TypeSelectivity
Rhodium(II) complex / Chiral Lewis acid1,3-Dipolar CycloadditionDiazo imine-derived cyclic azomethine ylides, Acryloylpyrazolidinone8-Oxabicyclo[3.2.1]octanesup to >99:1 dr, 99% ee rsc.org
Rhodium(I) / Chiral LigandSuzuki-Miyaura Cross-CouplingRacemic N-Boc-nortropane-derived allylic chloride, (Hetero)aryl boronic estersEnantiopure NortropanesHigh enantioselectivity and diastereoselectivity nih.gov
Chiral Aminocatalyst(5+2) Cycloaddition3-Oxidopyridinium betaines, α,β-Unsaturated aldehydesTropane derivativesExcellent peri-, regio-, diastereo-, and enantioselectivity nih.gov

Enantioselective Desymmetrization Strategies

The desymmetrization of achiral, meso-symmetrical starting materials provides an elegant and powerful route to enantiomerically enriched bicyclic compounds. rsc.orgua.esnih.gov For the synthesis of the 1-azabicyclo[3.2.1]octane core, this often involves the desymmetrization of tropinone or related meso-cycloalkene derivatives. rsc.org

One of the classic approaches involves enzymatic resolution. For instance, achiral tropinone derivatives can undergo enzymatic or chemical resolution to furnish enantiomerically pure intermediates. smolecule.com The use of lipases, such as Candida antarctica lipase (B570770) B, to catalyze the kinetic resolution of racemic tropinone esters has been shown to achieve high enantiomeric excess (ee) values. smolecule.com

Palladium-catalyzed desymmetrization of meso-bicyclo[3.n.1]-3-one derivatives through asymmetric allylic alkylation is another effective method. acs.org This strategy has been used to create chiral building blocks for the synthesis of various natural products. Similarly, copper(I)-catalyzed asymmetric allylic substitution on meso-dibromocycloalkenes with organolithium reagents has been demonstrated to be a highly regio- and enantioselective desymmetrization process. nih.gov

More recently, organocatalytic desymmetrization has gained prominence. An innovative approach for the asymmetric synthesis of tropanes is based on the intramolecular desymmetrization of meso-epoxides catalyzed by a chiral phosphoric acid. researchgate.net This method allows for the efficient construction of the 8-azabicyclo[3.2.1]octane core with high enantioselectivity.

StrategyCatalyst/ReagentSubstrateKey Transformation
Enzymatic ResolutionLipase (e.g., Candida antarctica lipase B)Racemic tropinone estersKinetic resolution smolecule.com
Metal-Catalyzed Allylic AlkylationPalladium complex / Chiral ligandmeso-Bicyclo[3.n.1]-3-one derivativesAsymmetric allylic alkylation acs.org
Metal-Catalyzed Allylic SubstitutionCopper(I) complex / Chiral ligandmeso-DibromocycloalkenesAsymmetric allylic substitution nih.gov
Organocatalytic DesymmetrizationChiral Phosphoric Acidmeso-EpoxycycloheptylaminesIntramolecular epoxide opening researchgate.net

Diastereoselective Control in Cyclization Reactions

Achieving high diastereoselectivity in the cyclization step is crucial for the synthesis of the 1-azabicyclo[3.2.1]octane scaffold, which contains multiple stereocenters. Various strategies have been developed to control the relative stereochemistry during the formation of the bicyclic ring system.

Tethered aza-Wacker cyclizations of alkenyl phosphoramidates have been shown to be highly diastereoselective. chemrxiv.org The use of a phosphoramidate (B1195095) tether "armed" with a 5-chloro-8-quinolinol auxiliary was essential for achieving high diastereoselectivity (>20:1 dr) in the palladium-catalyzed cyclization. This approach highlights the power of chelating auxiliaries in controlling the stereochemical outcome of olefin functionalization reactions. chemrxiv.org

Intramolecular 1,3-dipolar cycloadditions of azomethine ylides also offer a high degree of diastereocontrol. rsc.orgacs.org For instance, the reaction of cyclic azomethine ylides with acryloylpyrazolidinone, under dual catalytic conditions, proceeds with high diastereo- and enantioselectivity. rsc.org The exo/endo-selectivity can often be tuned by modifying the structure of the diazo substrate. rsc.org

Cascade reactions, such as the Michael/Henry reaction, can also be employed to construct bicyclo[3.2.1]octanes with excellent diastereoselectivity. researchgate.net A functionalized vinylogous nucleophile has been utilized in a catalyst-free cascade reaction with nitrostyrenes to generate a range of bicyclo[3.2.1]octanes in high yields and with diastereomeric ratios of ≥10:1. researchgate.net

Reaction TypeKey FeatureSubstratesDiastereoselectivity
Tethered aza-Wacker CyclizationChelating auxiliary (5-chloro-8-quinolinol) on phosphoramidate tetherAlkenyl phosphoramidates>20:1 dr chemrxiv.org
1,3-Dipolar CycloadditionDual catalytic system (Rh(II)/chiral Lewis acid)Cyclic azomethine ylides, acryloylpyrazolidinoneup to >99:1 dr rsc.org
Cascade Michael/Henry ReactionCatalyst-free conditionsFunctionalized vinylogous nucleophile, nitrostyrenes≥10:1 dr researchgate.net

Chemo- and Regioselective Considerations in Scaffold Assembly

The synthesis of the 1-azabicyclo[3.2.1]octane scaffold often involves multifunctional precursors, making chemo- and regioselectivity critical considerations. The selective reaction of one functional group in the presence of others is paramount for a successful synthesis.

In the context of intramolecular cyclizations, the regioselectivity of the ring-closing step determines the final bicyclic architecture. For example, in the palladium-catalyzed intramolecular cyclization of certain precursors, the regioselectivity of the nucleophilic attack of the nitrogen atom on the activated olefin is crucial for the formation of the 2-azabicyclo[3.2.1]octan-3-one core. rsc.org Phenylselenyl-induced cyclization of N-alkenyl-N-Boc-4-aminocyclopentenes also demonstrates the importance of regiocontrol in forming the desired bicyclic system. rsc.org

The Prins reaction, when controlled by manganese dioxide, offers a unique approach where the chemo- and regioselectivity are dramatically altered compared to the acid-catalyzed version. researchgate.net This allows for the synthesis of 6-oxa-2-azabicyclo[3.2.1]octan-4-ones from tetrahydropyridines and formaldehyde, showcasing how reaction conditions can dictate the outcome. researchgate.net

Furthermore, in the synthesis of substituted derivatives, the regioselectivity of functionalization is key. For instance, in the preparation of substituted 8-azabicyclo[3.2.1]octan-3-ols, the addition of an organolithium reagent to a mixture of tropinone and an iodo-heteroaryl proceeds in a one-step, high-yielding manner, demonstrating excellent regiocontrol in the addition to the carbonyl group. google.com

Synthesis of Substituted 1-Azabicyclo[3.2.1]octane Derivatives

The synthesis of substituted 1-azabicyclo[3.2.1]octane derivatives allows for the exploration of structure-activity relationships and the development of new therapeutic agents. A variety of methods have been developed to introduce substituents at different positions of the bicyclic scaffold.

One common strategy involves the functionalization of the ketone group in this compound or its N-protected analogues like tropinone. The reaction of tropinone with organometallic reagents, such as organolithium compounds, allows for the introduction of aryl or heteroaryl substituents at the 3-position, leading to the formation of tertiary alcohols. google.com

Another approach is to start with a substituted precursor and then construct the bicyclic ring system. For example, substituted cyclopentane or piperidine derivatives can be used as starting materials for intramolecular cyclization reactions to afford substituted 2-azabicyclo[3.2.1]octanes. rsc.org

The free amine in the 2-azabicyclo[3.2.1]octane system provides a handle for further functionalization. rsc.org For instance, it can be used for the synthesis of chiral thioureas and sulfonamides, the latter of which have shown promising biological activities. rsc.org Additionally, the synthesis of constrained α,γ-diamino acids has been achieved using exo- and endo-norbornene amino acids as chiral building blocks, resulting in 6-amino-3-azabicyclo[3.2.1]octane-6-carboxylic acids. acs.org

Chemical Reactivity and Transformations of 1 Azabicyclo 3.2.1 Octan 4 One

Reactions at the Carbonyl Functionality (C4)

The ketone at the C4 position is the most prominent site for reactions involving nucleophilic attack and modifications at the adjacent alpha-carbons through enolate intermediates.

The carbonyl carbon of 1-Azabicyclo[3.2.1]octan-4-one is electrophilic and susceptible to attack by various nucleophiles. Organometallic reagents, such as Grignard (RMgX) and organolithium (RLi) reagents, are commonly used to form new carbon-carbon bonds at this position. wikipedia.org The reaction proceeds via nucleophilic addition to the carbonyl, forming a tetrahedral magnesium or lithium alkoxide intermediate. masterorganicchemistry.com Subsequent acidic workup protonates the alkoxide to yield the corresponding tertiary alcohol. organic-chemistry.org

The stereochemical course of the addition is governed by steric hindrance, with the nucleophile typically approaching from the less hindered exo face of the bicyclic system. This preferential attack leads to the formation of a tertiary alcohol with the newly introduced alkyl or aryl group in the endo position. This reactivity is demonstrated in related azabicyclo[3.2.1]octene systems, where Grignard reagents add to a lactam carbonyl to form the corresponding 1,2-functionalized products. nih.gov

The reduction of the C4 ketone to a secondary alcohol is a fundamental transformation. This can be achieved using various hydride-based reducing agents. The choice of reagent can influence the stereoselectivity of the resulting alcohol (axial vs. equatorial hydroxyl group).

Common reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this transformation. The mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. ehu.es Due to the steric bulk of the bicyclic framework, the hydride attack generally occurs from the less hindered exo face, leading predominantly to the formation of the endo-alcohol, which is often the thermodynamically more stable product.

The protons on the carbons adjacent to the carbonyl group (C3 and C5) are acidic and can be removed by a strong base to form an enolate intermediate. This nucleophilic enolate can then react with various electrophiles, such as alkyl halides, to form α-substituted derivatives. The chemistry of the closely related N-methyl analog, tropinone (B130398), provides significant insight into these transformations. ehu.es

The regioselectivity of enolate formation (at C3 vs. C5) can be controlled by the reaction conditions. The use of a bulky, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures typically favors the formation of the kinetic enolate by removing the more sterically accessible proton. Conversely, thermodynamic conditions (a smaller base at higher temperatures) would favor the more substituted, thermodynamically stable enolate. Subsequent trapping of the enolate with an electrophile introduces functionality at the alpha position. This strategy has been employed in the desymmetrization of tropinone derivatives through asymmetric allylic alkylation. ehu.es

Transformations Involving the Bridgehead Nitrogen Atom (N1)

The bridgehead nitrogen in this compound is a secondary amine, making it a nucleophilic and basic center. It readily participates in reactions that form new bonds to nitrogen.

As a secondary amine, the bridgehead nitrogen can be readily functionalized through N-alkylation and N-acylation. N-alkylation is typically achieved by treating the parent compound with an alkyl halide (e.g., methyl iodide, benzyl bromide) in the presence of a base to neutralize the hydrogen halide byproduct. This reaction introduces an alkyl group onto the nitrogen atom, yielding a tertiary amine.

N-acylation involves the reaction with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), often in the presence of a non-nucleophilic base like triethylamine. This reaction forms a stable amide linkage and is a common method for installing a variety of functional groups. These reactions are fundamental in modifying the properties of the azabicyclic core. nih.govresearchgate.net

Beyond carbon, other heteroatoms can be bonded to the bridgehead nitrogen. These transformations alter the electronic properties and reactivity of the nitrogen atom.

N-Nitrosation: Secondary amines react with nitrosating agents, such as nitrous acid (generated in situ from sodium nitrite and a strong acid), to form N-nitrosamines. wikipedia.orgresearchgate.net This reaction involves the electrophilic attack of the nitrosonium ion (NO⁺) on the nucleophilic nitrogen atom. wikipedia.org The resulting N-nitroso derivative is a stable compound. Theoretical studies on heterocyclic secondary amines like piperidine (B6355638) and pyrrolidine (B122466) support the feasibility of nitrosation. nih.gov

N-Halogenation: The nitrogen can be halogenated using appropriate reagents. For instance, treatment of related azabicyclic amines with sources of positive halogen, such as N-chlorosuccinimide (NCS) or sodium hypochlorite, can lead to the formation of N-chloroamines. rsc.org These N-haloamines can serve as intermediates for further synthetic transformations. cdnsciencepub.com

N-Oxidation: While the secondary amine itself is not typically oxidized directly to an N-oxide, its tertiary amine derivatives (formed via N-alkylation) can be. Treatment of the N-alkylated azabicyclooctanone with an oxidizing agent like hydrogen peroxide or a peroxy acid (e.g., m-CPBA) would yield the corresponding N-oxide. N-oxides are important intermediates and possess unique reactivity. liverpool.ac.uk

Ring-Opening and Ring-Expansion Reactions

Ring-expansion reactions of bicyclic ketones are valuable transformations for the synthesis of novel heterocyclic systems. In the context of azabicyclo[3.2.1]octane derivatives, the Beckmann rearrangement of the corresponding oxime is a key method for achieving ring expansion. This reaction transforms the six-membered piperidine ring of the 1-azabicyclo[3.2.1]octane system into a seven-membered azepane ring, leading to the formation of a 1,4-diazabicyclo[4.2.1]nonan-5-one structure.

The process begins with the conversion of the ketone at the C-4 position into an oxime using hydroxylamine. This oxime, when treated with an acid catalyst, undergoes a rearrangement where the group anti-periplanar to the hydroxyl group migrates to the nitrogen atom, resulting in the insertion of the nitrogen into the ring.

Table 1: Beckmann Rearrangement for Ring Expansion

Starting Material Reagents Product Reaction Type

While ring-opening reactions of the 1-azabicyclo[3.2.1]octane core itself are less common without subsequent rearrangement, certain fragmentation reactions under Beckmann conditions can occur, particularly with highly substituted or strained derivatives, leading to the cleavage of the bicyclic system. researchgate.net

Skeletal Rearrangements and Their Mechanisms

Skeletal rearrangements are fundamental in modifying the connectivity of the bicyclic framework of this compound, leading to structurally diverse isomers. The Beckmann and Favorskii rearrangements are notable examples.

Beckmann Rearrangement: The Beckmann rearrangement of the oxime derived from this compound is a classic example of a skeletal rearrangement that results in ring expansion. masterorganicchemistry.com The mechanism is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). masterorganicchemistry.com This is followed by a concerted migration of the alkyl group (specifically, the C-3 carbon) anti to the leaving group, which breaks the C-C bond and forms a new C-N bond. masterorganicchemistry.com This migration results in the formation of a nitrilium ion intermediate. Subsequent hydrolysis of the nitrilium ion yields the corresponding lactam, which in this case is a ring-expanded product. masterorganicchemistry.com The regioselectivity of the rearrangement is determined by the stereochemistry of the oxime, with the group anti to the hydroxyl group preferentially migrating. For bicyclic systems like this, the migration of a bridgehead carbon-carbon bond can occur. rsc.org

Favorskii Rearrangement: The Favorskii rearrangement is another significant reaction of ketones, particularly α-halo ketones, which typically results in ring contraction. ddugu.ac.inalfa-chemistry.com To apply this to this compound, it would first need to be halogenated at the α-position (C-3). Treatment of the resulting α-halo-1-azabicyclo[3.2.1]octan-4-one with a base, such as a hydroxide or alkoxide, would initiate the rearrangement.

The generally accepted mechanism for ketones with α-hydrogens involves the formation of a cyclopropanone intermediate. alfa-chemistry.comchemistwizards.com The base abstracts a proton from the α'-carbon (C-5), forming an enolate. This is followed by an intramolecular nucleophilic attack of the enolate on the carbon bearing the halogen, displacing the halide and forming a tricyclic cyclopropanone intermediate. The strained cyclopropanone ring is then opened by the nucleophilic attack of the base (e.g., hydroxide or alkoxide) at the carbonyl carbon. chemistwizards.com This ring-opening is followed by cleavage of one of the internal bonds of the former cyclopropane ring to yield a more stable carbanion, which is then protonated to give the final ring-contracted carboxylic acid or ester derivative. chemistwizards.com This would transform the 1-azabicyclo[3.2.1]octane system into a 1-azabicyclo[2.2.1]heptane (homotropane) derivative. researchgate.net

Table 2: Skeletal Rearrangements of this compound Derivatives

Rearrangement Type Substrate Key Intermediate Product Type
Beckmann This compound oxime Nitrilium ion Ring-expanded lactam

Functional Group Interconversions on the Bicyclic Scaffold

Modifying the ketone at the C-4 position without altering the bicyclic core is a common strategy to create a variety of derivatives. These interconversions allow for the introduction of new functionalities and stereocenters.

Reduction of the Ketone: The carbonyl group of this compound can be reduced to a hydroxyl group, yielding 1-azabicyclo[3.2.1]octan-4-ol. This transformation is typically achieved using hydride reducing agents. The stereochemical outcome of the reduction is dependent on the reagent used and the steric environment of the ketone. Bulky reducing agents tend to attack from the less hindered face, leading to a specific diastereomer.

Conversion to Oxime and Amine: As mentioned previously, the ketone can be readily converted to N-{1-azabicyclo[3.2.1]octan-4-ylidene}hydroxylamine (an oxime) by reacting it with hydroxylamine. This oxime is not only a precursor for the Beckmann rearrangement but can also be reduced to form the corresponding primary amine, 4-amino-1-azabicyclo[3.2.1]octane. This reduction can be performed using various reagents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, providing a route to introduce an amino group onto the scaffold.

Alkylation Reactions: The ketone can be converted to its enolate by treatment with a strong base. This enolate can then react with various electrophiles, such as alkyl halides, in C-alkylation reactions to introduce substituents at the α-position (C-3). acs.org This allows for the synthesis of a wide range of substituted this compound derivatives.

Table 3: Functional Group Interconversions at C-4

Reaction Reagents Product Functional Group
Reduction NaBH₄, LiAlH₄ Secondary alcohol
Oximation NH₂OH·HCl Oxime
Reductive Amination NH₃, H₂, Catalyst or NaBH₃CN Primary amine
Wittig Reaction Ph₃P=CHR Alkene

These transformations highlight the versatility of this compound as a scaffold for creating a diverse library of compounds with potential applications in medicinal chemistry and materials science.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier analytical tool for the detailed structural analysis of 1-Azabicyclo[3.2.1]octan-4-one and its derivatives in solution. The rigid bicyclic structure of this compound results in distinct chemical environments for its protons and carbons, which can be thoroughly investigated using a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

The conformation of the azabicyclo[3.2.1]octane skeleton, particularly the six-membered piperidine (B6355638) ring, can exist in chair, boat, or twist-boat forms. The thermodynamically favored conformation can be determined through detailed analysis of NMR data. For instance, in related 3-methyl-3-azabicyclo[3.2.1]octan-8-one systems, a chair-envelope conformation has been identified. researchgate.net The orientation of substituents and the spatial relationships between protons are key to these determinations.

A comprehensive assignment of the proton (¹H) and carbon (¹³C) NMR spectra is achieved through a suite of 2D NMR experiments.

COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically over two or three bonds (²JHH, ³JHH). It is instrumental in identifying adjacent protons and tracing the connectivity within the spin systems of the bicyclic rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of carbon resonances based on their corresponding, and often better-resolved, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges, typically two to four bonds (²JCH, ³JCH). HMBC is crucial for piecing together the molecular skeleton by connecting different spin systems across quaternary carbons, such as the carbonyl carbon (C4) and the bridgehead carbon (C1).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for elucidating the stereochemistry and conformation of the molecule. It identifies protons that are close in space, irrespective of whether they are connected through bonds. acs.org Correlations observed in a NOESY spectrum can, for example, differentiate between endo and exo protons and help establish the chair or boat conformation of the piperidine ring by revealing through-space proximities. researchgate.netacs.org

The following table outlines the expected NMR chemical shifts for the core structure of this compound, based on data from related azabicyclo[3.2.1]octane derivatives.

NucleusPositionExpected Chemical Shift (ppm)Key Correlations
¹HBridgehead (H5)~2.8 - 3.2COSY with adjacent CH₂ protons; HMBC to C1, C4, C6, C7; NOESY to adjacent axial/equatorial protons.
¹HCH₂ adjacent to N (e.g., H2, H7)~2.5 - 3.5COSY to other CH₂ protons; HMBC to bridgehead carbons and other ring carbons.
¹HCH₂ adjacent to C=O (H3)~2.2 - 2.6COSY to H2; HMBC to C4 (carbonyl), C5.
¹³CCarbonyl (C4)>200HMBC from H3 and H5.
¹³CBridgehead (C1, C5)~55 - 65HSQC with corresponding protons (if any); HMBC from multiple ring protons.
¹³CCH₂ adjacent to N (e.g., C2, C7)~45 - 55HSQC with corresponding protons.
¹³CCH₂ (C3, C6)~30 - 45HSQC with corresponding protons.

Mass Spectrometry (MS) Techniques for Structural Confirmation and Complex Analysis

Mass spectrometry provides essential information regarding the molecular weight and elemental composition of this compound, and its fragmentation patterns offer deep insights into the molecular structure.

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous confirmation of the elemental formula of a compound. For this compound, the molecular formula is C₇H₁₁NO. HRMS can measure the mass of the molecular ion with very high precision, allowing for the differentiation between compounds with the same nominal mass but different elemental compositions. The predicted monoisotopic mass for C₇H₁₁NO is 125.08406 Da. uni.lu

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate molecular structure by fragmenting a selected precursor ion and analyzing the resulting product ions. nih.gov This process, often involving collision-induced dissociation (CID), creates a fragmentation pattern that serves as a molecular fingerprint. longdom.org For cyclic amines and ketones, fragmentation is typically governed by the stability of the resulting radical cations and neutral losses.

For the azabicyclo[3.2.1]octane skeleton, characteristic fragmentation pathways under electron ionization (EI) often involve alpha-cleavage adjacent to the nitrogen atom and cleavage of the bicyclic ring system. aip.orgresearchgate.net Key fragmentation mechanisms include:

Alpha-Cleavage: The cleavage of the C1-C2 or C1-C7 bond, initiated by the nitrogen lone pair, leading to the formation of a stable iminium ion.

Ring Cleavage: Rupture of the ethylene (B1197577) bridge (C6-C7) or the propylene bridge (C2-C3-C4), leading to the loss of neutral molecules like ethene (C₂H₄).

McLafferty Rearrangement: While less common for rigid cyclic systems, a rearrangement involving the carbonyl group could potentially occur if sterically feasible.

These fragmentation patterns allow for the detailed structural characterization of the bicyclic core. aip.orgresearchgate.net

Ion Mobility Spectrometry (IMS) coupled with mass spectrometry adds another dimension of analysis by separating ions based on their size, shape, and charge in the gas phase. nih.gov This technique provides a rotationally averaged collision cross-section (CCS), which is a characteristic physicochemical property of an ion. semanticscholar.orgmdpi.com The integration of IMS with MS is particularly valuable for separating isomers that are indistinguishable by mass alone and for enhancing peak capacity in the analysis of complex mixtures. nih.gov

While experimental CCS values for this compound are not widely published, theoretical predictions provide valuable reference data. These predicted values can be used to support identification and differentiate the target molecule from its isomers, such as 3-azabicyclo[3.2.1]octan-2-one. uni.luuni.lu

Adduct IonPredicted m/zPredicted CCS (Ų)
[M+H]⁺126.09134124.5
[M+Na]⁺148.07328131.6
[M+K]⁺164.04722130.2
[M+NH₄]⁺143.11788148.8
[M-H]⁻124.07678125.7
uni.lu

Vibrational Spectroscopy for Functional Group and Structural Insights

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule, providing direct information about the functional groups present. edinst.com These two techniques are complementary; IR spectroscopy detects vibrations that cause a change in the dipole moment, while Raman spectroscopy detects vibrations that cause a change in polarizability. edinst.com

For this compound, vibrational spectroscopy can confirm the presence of the key functional groups and provide insights into the rigid bicyclic structure.

C=O Stretch: The most prominent feature in the IR spectrum is expected to be a strong absorption band corresponding to the stretching vibration of the ketone carbonyl group. For cyclic ketones, this band typically appears in the range of 1700-1725 cm⁻¹.

C-N Stretch: The stretching vibration of the tertiary amine C-N bonds will typically appear in the fingerprint region of the spectrum, usually between 1250 and 1020 cm⁻¹.

C-H Stretches: The stretching vibrations of the C-H bonds on the methylene and bridgehead carbons will result in multiple bands in the 2850-3000 cm⁻¹ region.

CH₂ Bending: Scissoring and wagging vibrations of the methylene groups will be visible in the 1470-1430 cm⁻¹ and 1350-1150 cm⁻¹ regions, respectively.

In a patent for a complex derivative, (1R,2R,3S,5S)-3-(3,4-dichlorophenyl)-2-[(methyloxy)methyl]-8-azabicyclo[3.2.1]octane hydrochloride, characteristic Raman peaks were observed at 3072, 2994, 2965, and 2935 cm⁻¹ (C-H stretches) and 1592 cm⁻¹ (aromatic ring), while IR bands were noted at 2858 cm⁻¹ (C-H stretch) and in the fingerprint region, confirming the presence of the core structure. google.com

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Expected Intensity
C-H StretchingAliphatic CH, CH₂2850 - 3000Medium-Strong (IR), Strong (Raman)
C=O StretchingCyclic Ketone1700 - 1725Strong (IR), Medium (Raman)
CH₂ Bending (Scissoring)Aliphatic CH₂1430 - 1470Medium (IR)
C-N StretchingTertiary Amine1020 - 1250Weak-Medium (IR)

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. While the crystal structure for the parent this compound has not been reported in the reviewed literature, the structures of several closely related derivatives, particularly isomers like 8-azabicyclo[3.2.1]octan-3-one, have been extensively studied. These studies provide invaluable information about the conformation of the bicyclic core.

The azabicyclo[3.2.1]octane framework consists of a six-membered piperidine ring and a five-membered pyrrolidine (B122466) ring fused together. Crystallographic data show the six-membered ring typically adopts a chair conformation. For example, in the structure of (1R, 5S)-8-(2-fluoro-4-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-one, the fused piperidine ring is in a chair conformation. nih.gov Similarly, the five-membered ring is often found in an envelope conformation. nih.gov

The precise bond lengths, bond angles, and torsion angles determined from these studies confirm the stereochemistry and reveal subtle conformational details influenced by different substituents on the bicyclic frame. nih.goviucr.org

Table 3: Selected Crystallographic Data for Azabicyclo[3.2.1]octan-3-one Derivatives

Parameter(1R, 5S)-8-(2-fluoro-4-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-one nih.gov(2R)-8-Benzyl-2-[(S)-hydroxy(phenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one iucr.org
Chemical FormulaC₁₃H₁₃FN₂O₃C₂₁H₂₃NO₂
Crystal SystemMonoclinicOrthorhombic
Space GroupP2₁/cP2₁2₁2₁
a (Å)7.2030 (3)5.9354 (1)
b (Å)11.3097 (4)13.3091 (2)
c (Å)14.8372 (6)22.1511 (3)
β (°)97.391 (4)90
Volume (ų)1198.65 (8)1749.82 (5)
Z (molecules/cell)44

Other Advanced Analytical Techniques for Chemical Environment Probing

Beyond vibrational spectroscopy and X-ray diffraction, other analytical methods are crucial for characterizing the chemical environment of this compound and its analogues.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass-to-charge ratio (m/z). mdpi.com The predicted monoisotopic mass for this compound (C₇H₁₁NO) is 125.08406 Da. uni.lu

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are arguably the most powerful tools for structural elucidation in solution. These techniques provide detailed information about the connectivity of atoms, the electronic environment of the nuclei, and the relative stereochemistry of the molecule. For various azabicyclo[3.2.1]octane derivatives, NMR has been used to assign all proton and carbon signals, often aided by 2D techniques like HMBC and HETCOR. researchgate.net

Ion Mobility-Mass Spectrometry (IM-MS): This technique provides information about the size and shape of an ion in the gas phase through the determination of its collision cross-section (CCS). Predicted CCS values for protonated and other adducts of this compound have been calculated, offering another dimension for its characterization. uni.lu For the [M+H]⁺ ion, the predicted CCS is 124.5 Ų. uni.lu

Theoretical and Computational Chemistry Studies

Conformational Analysis and Energy Landscapes

The three-dimensional structure of 1-azabicyclo[3.2.1]octan-4-one is crucial to its chemical behavior. Conformational analysis is the study of the different spatial arrangements of atoms (conformers) and their relative energies. This analysis helps to understand the stability and reactivity of the molecule. The bicyclic structure of this compound imparts significant conformational rigidity compared to acyclic molecules.

Computational methods, such as ab initio and density functional theory (DFT), can be used to explore the potential energy surface of the molecule and identify the most stable conformers. For the related 3-chloro-8-methyl-8-azabicyclo[3.2.1]octane, studies have shown the existence of axial and equatorial stereoisomers, with the stability influenced by factors like the anomeric effect. researchgate.net The anomeric effect, in this context, refers to the stabilizing interaction between the lone pair of electrons on the nitrogen atom and the antibonding orbital of an adjacent carbon-heteroatom bond. In the case of this compound, the piperidine (B6355638) ring can exist in a chair or boat conformation, although the chair is generally more stable. The relative orientation of the carbonyl group can also lead to different conformers.

The energy landscape of this compound would map the potential energy of the molecule as a function of its geometric parameters, revealing the energy barriers between different conformations.

Electronic Structure Calculations and Molecular Orbital Theory

The electronic structure of a molecule dictates its reactivity. Molecular orbital (MO) theory describes the behavior of electrons in a molecule in terms of molecular orbitals, which are spread over the entire molecule. wikipedia.org These calculations provide information about the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the nature of chemical bonds.

For this compound, electronic structure calculations can be performed using various quantum mechanical methods. These calculations reveal that the nitrogen atom and the oxygen atom of the carbonyl group are regions of high electron density due to the presence of lone pairs. The highest occupied molecular orbital (HOMO) is likely to be localized on the nitrogen atom, making it a nucleophilic center. The lowest unoccupied molecular orbital (LUMO) is expected to be associated with the carbonyl group, specifically the π* antibonding orbital, making the carbonyl carbon an electrophilic site. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and stability.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a valuable tool for investigating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, chemists can map out the entire reaction pathway and determine the most likely mechanism.

For instance, computational studies have been used to elucidate the mechanism of the N-methylation of 3-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane. nih.govacs.org These studies, employing density functional theory (DFT), can model the SN2 transition states and predict the selectivity of the reaction. nih.govacs.org Similarly, for this compound, computational modeling could be used to study various reactions, such as reductions of the carbonyl group, nucleophilic additions, or reactions at the nitrogen atom. These models can provide detailed information about the geometry of the transition state and the activation energy of the reaction, which are key parameters for understanding reaction rates and selectivity.

Prediction of Spectroscopic Parameters

Computational chemistry can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a molecule. For this compound, these predictions can include:

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) and coupling constants can be calculated. These calculations are sensitive to the molecular geometry, and comparing the predicted spectra with experimental data can help in assigning the stereochemistry of the molecule.

Infrared (IR) Spectroscopy: The vibrational frequencies and their intensities can be computed. The calculated IR spectrum can aid in the identification of characteristic functional groups, such as the carbonyl group in this compound.

Mass Spectrometry: While not a direct prediction of the mass spectrum, computational methods can predict properties like the collision cross-section (CCS) for different ions of the molecule, which is a parameter measured in ion mobility-mass spectrometry.

The table below shows predicted collision cross-section values for different adducts of this compound. uni.lu

Adductm/zPredicted CCS (Ų)
[M+H]⁺126.09134124.5
[M+Na]⁺148.07328131.6
[M-H]⁻124.07678125.7
[M+NH₄]⁺143.11788148.8
[M+K]⁺164.04722130.2
[M+H-H₂O]⁺108.08132119.2
[M+HCOO]⁻170.08226143.5
[M+CH₃COO]⁻184.09791170.3

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their physical properties or biological activities, respectively. For derivatives of the azabicyclo[3.2.1]octane scaffold, QSAR studies have been performed to understand their biological activities.

For example, a 2D-QSAR study was conducted on a series of 8-alkyl-2,4-bisbenzylidene-8-azabicyclo[3.2.1]octan-3-ones to model their antiproliferative activity. nih.gov Similarly, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to 8-azabicyclo[3.2.1]octane analogs to understand their activity as muscarinic receptor antagonists. nih.gov These models use calculated molecular descriptors (e.g., steric, electrostatic, and hydrophobic fields) to build a predictive model. For this compound, QSPR models could be developed to predict properties like solubility, boiling point, or chromatographic retention times for a series of its derivatives.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.commatlantis.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed picture of the dynamic behavior of a molecule, such as its conformational changes, interactions with solvent molecules, and binding to a receptor. mdpi.commatlantis.com

For this compound, MD simulations could be used to:

Explore conformational flexibility: While the bicyclic structure is rigid, the molecule still possesses some flexibility. MD simulations can explore the accessible conformations and the transitions between them in a solvent environment.

Study solvation: The interaction of this compound with water or other solvents can be modeled to understand its solubility and the structure of the solvation shell around the molecule.

Investigate binding processes: If this compound or its derivatives are being studied as ligands for a biological target, MD simulations can be used to model the binding process, predict the binding affinity, and identify key interactions in the ligand-receptor complex.

Applications in Chemical Synthesis and Advanced Materials

1-Azabicyclo[3.2.1]octan-4-one as a Versatile Synthetic Building Block

As a bifunctional molecule featuring a ketone and a bridged amine, this compound holds potential as a versatile building block. Its rigid bicyclic nature allows for precise spatial orientation of substituents, a desirable trait in synthetic chemistry.

Role as a Chiral Scaffold or Auxiliary in Asymmetric Synthesis

While the inherent chirality and conformational rigidity of the azabicyclo[3.2.1]octane skeleton make it a suitable scaffold for asymmetric synthesis, specific documented examples detailing the use of this compound as a chiral scaffold or auxiliary are not prominent in scientific literature. The related 2-azabicycloalkane systems have been fashioned into chiral catalysts for reactions like stereoselective aldol (B89426) additions.

Precursor for the Synthesis of Complex Natural Products

The azabicyclo[3.2.1]octane core is a key structural motif in a large family of tropane (B1204802) alkaloids, which exhibit significant biological activities. However, the role of this compound as a direct precursor or key intermediate in the total synthesis of complex natural products is not extensively reported in the available literature. Synthetic strategies for natural products containing this core often employ other isomers, such as those derived from tropinone (B130398) (8-Azabicyclo[3.2.1]octan-3-one).

Intermediate in the Preparation of Diverse Heterocyclic Systems

This compound is a heterocyclic system that can be synthesized to serve as an intermediate for more complex molecules. Its formation demonstrates a pathway to constructing the 1-azabicyclo[3.2.1]octane core. An early synthesis reported in 1968 involves a multi-step process beginning with the Michael addition of Ethyl 3-pyrrolidinecarboxylate to ethyl acrylate, followed by cyclization. thieme-connect.de This classic synthesis establishes it as a tangible intermediate in the exploration of heterocyclic chemistry.

The reaction sequence highlights its position as a stepping stone from simpler cyclic and acyclic precursors to the more complex, bridged bicyclic system. As a ketone, the carbonyl group at the C-4 position offers a reactive site for subsequent functionalization, such as reduction, oxidation, or condensation reactions, to generate a variety of other heterocyclic derivatives.

Table 1: Synthesis of this compound as a Heterocyclic Intermediate

This table outlines the synthetic pathway described in the literature, establishing the compound's role as a synthetic intermediate.

StepStarting MaterialsReagents/ConditionsIntermediate/ProductReference
1Ethyl 3-pyrrolidinecarboxylate, Ethyl acrylateEthanol, RefluxDiethyl 1-(2-(ethoxycarbonyl)ethyl)pyrrolidine-3-carboxylate thieme-connect.de
2Diethyl 1-(2-(ethoxycarbonyl)ethyl)pyrrolidine-3-carboxylateSodium hydride, Toluene, Reflux (Dieckmann condensation)Ethyl 4-oxo-1-azabicyclo[3.2.1]octane-6-carboxylate thieme-connect.de
3Ethyl 4-oxo-1-azabicyclo[3.2.1]octane-6-carboxylateHydrochloric acid, Water, Reflux (Hydrolysis and Decarboxylation)This compound thieme-connect.de

Engineering of Novel Scaffolds for Chemical Space Exploration

The exploration of chemical space with novel three-dimensional scaffolds is a central theme in modern medicinal chemistry and drug discovery. Rigid bicyclic systems like azabicyclo[3.2.1]octanes are valuable starting points for creating libraries of compounds with diverse spatial arrangements. Although the general scaffold is of high interest, specific programs detailing the use of this compound to systematically engineer novel scaffolds for lead-oriented synthesis are not widely documented.

Potential in Catalyst Design

The development of small molecule catalysts (organocatalysts) or ligands for metal-based catalysts often relies on chiral backbones that can create a specific steric and electronic environment to control a chemical reaction. Chiral diamines and amino alcohols based on bicyclic scaffolds have proven effective in this regard. While the this compound structure contains the necessary elements for such applications, its specific incorporation into catalyst or ligand designs is not a prominent subject in the current body of scientific literature.

Strategic Role As a Chemical Scaffold in Medicinal Chemistry Research

Structural Mimicry and Bioisosteric Replacements in Drug Design

The concept of bioisosterism, where one functional group is replaced by another with similar physical and chemical properties, is a cornerstone of modern drug design. drughunter.comsci-hub.st The 1-azabicyclo[3.2.1]octan-4-one scaffold and its derivatives are often employed as bioisosteric replacements for other cyclic systems to enhance pharmacological properties.

One key application is the use of the azabicyclo[3.2.1]octane core to replace more flexible structures like piperidine (B6355638). This substitution introduces conformational rigidity, which can be advantageous in locking a molecule into a bioactive conformation, thereby increasing its potency. For instance, in the development of N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors, constraining a piperidine ring into the more rigid azabicyclo[3.2.1]octane scaffold was found to be beneficial for inhibitory activity. nih.govacs.org

Furthermore, the azabicyclo[3.2.1]octane moiety has been utilized as a bioisosteric replacement for the 9-azabicyclo[4.2.1]nonane pharmacophore in analogues of pinnamine, a marine toxin. nih.gov This strategy aimed to create conformationally restricted analogues with potential affinity for nicotinic acetylcholine (B1216132) receptors (nAChR). Although the resulting compounds showed lower affinity than the parent alkaloids, this work highlights the scaffold's utility in exploring the conformational requirements for receptor binding. nih.gov

The table below illustrates examples of bioisosteric replacements involving the azabicyclo[3.2.1]octane scaffold.

Original Scaffold/MoietyBioisosteric ReplacementTarget/ApplicationReference
PiperidineAzabicyclo[3.2.1]octaneNAAA Inhibitors nih.govacs.org
9-Azabicyclo[4.2.1]nonane8-Azabicyclo[3.2.1]octanenAChR Ligands nih.gov

Scaffold Rigidification Strategies for Conformational Control

The rigid nature of the 1-azabicyclo[3.2.1]octane scaffold is one of its most valuable assets in medicinal chemistry. By reducing the conformational flexibility of a molecule, chemists can pre-organize the pharmacophoric groups in a conformation that is optimal for binding to a biological target. This can lead to a significant increase in binding affinity and selectivity.

A common strategy involves replacing a flexible acyclic or monocyclic amine with the bridged bicyclic azabicyclo[3.2.1]octane system. This "scaffold hopping" approach aims to rigidify the molecule and explore new chemical space. researchgate.net For example, in the development of mTOR inhibitors, replacing a simple morpholine (B109124) with a conformationally restricted 3-oxa-8-azabicyclo[3.2.1]octane led to increased selectivity over the related PI3K kinase. unimi.itacs.org This highlights how rigidification can fine-tune the interaction with the target protein.

The introduction of the azabicyclo[3.2.1]octane core can also be used to investigate the impact of stereochemistry on biological activity. The fixed spatial arrangement of substituents on the bicyclic ring allows for a clear distinction between the effects of different stereoisomers. In the case of NAAA inhibitors, the endo-isomer of a substituted azabicyclo[3.2.1]octane derivative was found to be significantly more potent than the corresponding exo-diastereoisomer, demonstrating the importance of precise conformational control for activity. nih.gov

Lead Generation and Optimization Principles Leveraging the this compound Core

The this compound core is a valuable starting point for both lead generation and optimization in drug discovery. Its synthetic accessibility and the ability to functionalize it at various positions make it a versatile scaffold for building compound libraries.

In lead generation, the rigid azabicyclo[3.2.1]octane framework can be used to present a diverse array of chemical functionalities in a defined three-dimensional space. This allows for the exploration of the chemical space around a biological target to identify initial "hit" compounds.

Once a lead compound containing the this compound core is identified, the process of lead optimization begins. This involves systematically modifying the structure to improve properties such as potency, selectivity, and pharmacokinetic profile. The defined geometry of the azabicyclic scaffold facilitates the understanding of structure-activity relationships (SAR).

For instance, in the optimization of NAAA inhibitors, modifications were made to different parts of a lead compound containing an azabicyclo[3.2.1]octane core. nih.govacs.org This systematic approach, guided by the rigid scaffold, led to the discovery of a compound with significantly improved potency and a superior pharmacological and pharmacokinetic profile. nih.govacs.org

The following table summarizes the lead generation and optimization of a NAAA inhibitor based on the azabicyclo[3.2.1]octane scaffold.

CompoundModificationh-NAAA IC50 (μM)Key Finding
Hit 1Piperidine-based initial hit1.09Starting point for optimization.
Analogue 20Piperidine replaced with azabicyclo[3.2.1]octane0.23Rigidification improves potency. nih.gov
Lead Compound 39Further optimization of substituents0.023High inhibitory activity. nih.govacs.org
Optimized Compound 50 (ARN19689)Modulation of lipophilicity0.042Excellent compromise of potency and drug-like properties. nih.govacs.org

Exploration of Structure-Activity Relationship (SAR) Principles within Azabicyclic Scaffolds

The rigid nature of the azabicyclo[3.2.1]octane scaffold is highly advantageous for establishing clear and interpretable structure-activity relationships (SAR). oncodesign-services.comnih.gov By systematically modifying substituents on this fixed framework and observing the effects on biological activity, medicinal chemists can gain a detailed understanding of the key interactions between the ligand and its target.

Key SAR principles that can be explored using the this compound core include:

Stereochemistry: The defined stereochemistry of the bicyclic system allows for the investigation of the impact of substituent orientation (e.g., endo vs. exo) on activity. As seen with NAAA inhibitors, the endo configuration can be crucial for high potency, with the corresponding exo-diastereoisomer being significantly less active or even inactive. nih.govacs.org

Substitution Patterns: The scaffold provides multiple points for substitution, allowing for a systematic exploration of how different functional groups at various positions affect binding affinity and selectivity. For example, in a series of NAAA inhibitors, linear alkyl chains on a phenyl ring attached to the azabicyclic core were found to be more potent than branched substituents. nih.govacs.org

Conformational Effects: The rigid framework helps to dissect the role of conformation in ligand-receptor interactions. By comparing the activity of azabicyclic compounds with their more flexible acyclic or monocyclic counterparts, the energetic benefit of pre-organizing the molecule in a bioactive conformation can be quantified.

A detailed SAR study on pyrazole (B372694) azabicyclo[3.2.1]octane sulfonamides as NAAA inhibitors revealed several key insights. nih.govacs.org For instance, the stereochemistry at the pseudoasymmetric carbon in position 3 of the azabicyclic scaffold was critical for activity. Furthermore, the nature and position of substituents on an attached phenyl ring had a profound impact on inhibitory potency. nih.govacs.org

Design of Ligands for Specific Biological Targets

The this compound scaffold has been successfully employed in the design of ligands for a variety of biological targets, demonstrating its versatility in medicinal chemistry.

N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors: As extensively discussed, the azabicyclo[3.2.1]octane core has been instrumental in the development of potent and selective NAAA inhibitors for the potential treatment of inflammatory conditions. nih.govacs.orgacs.org

Nicotinic Acetylcholine Receptor (nAChR) Ligands: The scaffold has been used to create conformationally restricted analogues of natural products to probe the binding requirements of nAChRs. nih.gov

Vasopressin Antagonists: A series of biaryl amides featuring an azabicyclo[3.2.1]octane amine headpiece were synthesized and found to be potent mixed V1a and V2 receptor antagonists. nih.gov

Hsp90 Inhibitors: Derivatives of 2-azabicyclo[3.2.1]octan-3-one, a related scaffold, have been designed as potent inhibitors of heat shock protein 90 (Hsp90), a promising target for cancer therapy. nih.gov

Anticancer Agents: The 2-azabicyclo[3.2.1]octane system has shown promise in the development of antiproliferative agents. rsc.org

The successful application of the 1-azabicyclo[3.2.1]octane scaffold and its close analogues in targeting such a diverse range of proteins underscores its importance as a "privileged scaffold" in drug discovery. unife.it Its rigid structure, synthetic tractability, and ability to present functional groups in a well-defined spatial arrangement will likely ensure its continued use in the design of novel therapeutic agents.

Future Directions and Emerging Research Opportunities

Development of More Efficient and Sustainable Synthetic Routes

Current synthetic strategies for constructing the azabicyclo[3.2.1]octane core often rely on multi-step processes that may involve harsh reagents, expensive catalysts, and generate significant waste. Future research is poised to address these limitations by developing more efficient and environmentally benign synthetic methodologies.

Key Future Research Areas:

Biocatalysis and Biosynthesis: Nature produces a vast array of tropane (B1204802) alkaloids featuring a related 8-azabicyclo[3.2.1]octane core. nih.govresearchgate.netmdpi.comrsc.org Exploring enzymatic pathways and harnessing engineered enzymes could provide highly selective and sustainable routes to the 1-azabicyclo[3.2.1]octane skeleton. The elucidation of biosynthetic routes for similar alkaloids offers a roadmap for developing cell-based or cell-free systems for its production. mdpi.comrsc.org

Catalytic Asymmetric Synthesis: Many existing syntheses yield racemic mixtures. A significant future direction lies in the development of catalytic asymmetric methods to produce enantiomerically pure 1-azabicyclo[3.2.1]octan-4-one. This could involve chiral Lewis acid catalysis, organocatalysis, or transition-metal-catalyzed cycloadditions and cyclizations that establish the key stereocenters in a single step. rsc.orgehu.es

Green Chemistry Approaches: The principles of green chemistry will be central to future synthetic designs. mdpi.comejcmpr.com This includes the use of renewable starting materials, safer solvents, minimizing protecting group manipulations, and improving atom economy. mdpi.com For instance, developing one-pot reactions or tandem/domino sequences that rapidly build the bicyclic core from simple precursors would represent a substantial advance in sustainability. acs.orgnih.gov

Synthetic StrategyPotential AdvantagesResearch Goal
Biocatalysis High stereoselectivity, mild conditions, reduced waste.Identify or engineer enzymes for key bond-forming reactions.
Asymmetric Catalysis Access to enantiopure compounds, catalytic turnover.Develop novel chiral catalysts for cycloaddition or cyclization.
Domino Reactions Increased efficiency, reduced workup steps, less solvent.Design novel reaction cascades initiated by simple starting materials.

Unexplored Reactivity Profiles and Novel Transformations

The unique structural arrangement of this compound, featuring a bridgehead nitrogen atom in proximity to a carbonyl group, suggests a rich and largely unexplored reactivity profile. Future research should aim to systematically investigate its chemical behavior to unlock novel transformations.

Key Future Research Areas:

Functionalization of the Bicyclic Core: The development of methods for the selective functionalization of the carbon skeleton is a priority. This includes palladium-catalyzed C-H activation to introduce aryl or alkyl groups at specific positions, which has been demonstrated on related azabicycloalkanes. nih.gov

Reactions of the Ketone Moiety: The ketone at the C4 position is a key handle for derivatization. Future studies could explore novel condensation reactions, stereoselective reductions to the corresponding alcohol, and additions of various nucleophiles to generate a library of functionalized derivatives.

Skeletal Rearrangements: Bicyclic systems can undergo fascinating skeletal rearrangements to produce new and complex molecular architectures. beilstein-journals.org Investigating the behavior of this compound and its derivatives under photochemical, thermal, or acid/base-catalyzed conditions could lead to unexpected and valuable new scaffolds. nih.gov

Integration with Flow Chemistry and Automation Technologies

The transition from traditional batch synthesis to continuous flow and automated platforms offers significant advantages in terms of safety, reproducibility, and scalability. Applying these technologies to the synthesis of this compound is a promising future direction.

Key Future Research Areas:

Continuous Flow Synthesis: Adapting multi-step synthetic sequences to a continuous flow process can enable better control over reaction parameters (temperature, pressure, reaction time), improve safety when handling hazardous intermediates, and facilitate scale-up. thieme.de The successful application of flow synthesis to related alkaloids like tropinone (B130398) demonstrates the feasibility of this approach. researchgate.net Researchers with expertise in flow chemistry are actively developing new synthetic methodologies for bioactive molecules. rsc.org

Automated Synthesis Platforms: Integrating flow reactors with automated purification and analysis systems can accelerate the synthesis and screening of derivative libraries. This high-throughput approach would be invaluable for medicinal chemistry programs aimed at exploring the structure-activity relationships (SAR) of new compounds based on the this compound scaffold.

TechnologyApplication to this compoundPotential Impact
Flow Chemistry Multi-step synthesis of the core structure.Improved safety, scalability, and process control.
Automated Platforms Rapid synthesis of derivative libraries.Acceleration of drug discovery and SAR studies.
In-line Analysis Real-time reaction monitoring and optimization.Faster development of robust synthetic protocols.

Advanced Computational Design of Functionalized Derivatives

Computational chemistry and molecular modeling are indispensable tools in modern chemical research, enabling the rational design of molecules with desired properties. These approaches can guide the synthesis of novel this compound derivatives for specific applications.

Key Future Research Areas:

Structure-Based Drug Design: For biological targets with known three-dimensional structures, molecular docking simulations can be used to design derivatives of this compound with high predicted binding affinity. This in silico screening approach helps prioritize synthetic targets and reduces the time and cost associated with experimental screening. chemrxiv.org

Pharmacophore Modeling and QSAR: When a target's structure is unknown, quantitative structure-activity relationship (QSAR) and comparative molecular field analysis (CoMFA) models can be built based on the biological activity of a series of known compounds. nih.govacs.org These models can identify the key structural features required for activity and guide the design of more potent analogs of the azabicyclo[3.2.1]octane scaffold. nih.gov

DFT Calculations: Density Functional Theory (DFT) can be used to investigate the conformational preferences, electronic properties, and reactivity of the scaffold. montclair.edu This fundamental understanding can help rationalize experimental outcomes and predict the feasibility of new reactions. academie-sciences.fr

Expansion into Emerging Areas of Chemical Research

While the azabicyclo[3.2.1]octane scaffold is primarily associated with medicinal chemistry due to its presence in numerous alkaloids, its unique properties make it a candidate for exploration in other fields. researchgate.netnih.govresearchgate.net

Key Future Research Areas:

Materials Science: The rigid, three-dimensional structure of this compound could be exploited in materials science. Derivatives could be investigated as monomers for the synthesis of novel polymers with unique thermal or optical properties, or as building blocks for the construction of porous organic frameworks.

Asymmetric Catalysis: Chiral, non-racemic derivatives of this compound could serve as ligands for transition metal catalysts. The rigid backbone can create a well-defined chiral environment around the metal center, potentially enabling high stereoselectivity in asymmetric transformations.

Chemical Biology: Functionalized derivatives could be developed as chemical probes to study biological processes. For example, attaching fluorescent tags or photo-affinity labels could allow for the visualization and identification of the biological targets of bioactive molecules containing this scaffold.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 1-Azabicyclo[3.2.1]octan-4-one to achieve high yield and purity?

  • Methodological Answer : Synthesis optimization requires precise control of reaction parameters such as temperature, solvent polarity (e.g., dichloromethane for intermediate stabilization), and reaction time. For bicyclic systems, ring-closing metathesis or intramolecular cyclization under catalytic conditions (e.g., palladium or acid catalysis) is often employed. Purification via column chromatography or recrystallization ensures purity. Characterization by 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS) is critical to confirm structural integrity .

Q. What spectroscopic techniques are most effective for characterizing the bicyclic structure of this compound?

  • Methodological Answer : Multi-nuclear NMR spectroscopy (1^1H, 13^{13}C, DEPT-135) is essential for resolving stereochemistry and confirming the bicyclic framework. Infrared (IR) spectroscopy identifies carbonyl (C=O) stretching frequencies (~1700–1750 cm1^{-1}). X-ray crystallography provides definitive structural proof, while gas-phase ion energetics data (e.g., proton affinity) can validate electronic properties .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Follow GHS hazard classifications: wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile steps. In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. Store in airtight containers away from oxidizers, with fire extinguishers (CO2_2 or dry chemical) nearby .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., proton affinity, solubility) of this compound?

  • Methodological Answer : Discrepancies often arise from impurities or measurement conditions. Reproduce experiments using standardized protocols (e.g., IUPAC guidelines). Compare gas-phase proton affinity (936.0 kJ/mol) via mass spectrometry with computational models (DFT or MD simulations). Solubility discrepancies can be addressed by testing in multiple solvents (DMSO, water) under controlled pH and temperature .

Q. What experimental design strategies are recommended for studying the structure-activity relationships (SAR) of this compound derivatives?

  • Methodological Answer : Employ factorial design to systematically vary substituents (e.g., halogenation, alkylation) and assess biological activity (e.g., receptor binding assays). Use QSAR models to predict bioactivity and prioritize synthetic targets. Validate hypotheses with in vitro assays (e.g., enzyme inhibition) and correlate results with steric/electronic parameters (Hammett constants) .

Q. How should researchers address challenges in synthesizing enantiopure derivatives of this compound?

  • Methodological Answer : Utilize chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., organocatalysts like proline derivatives) during key cyclization steps. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. For scale-up, optimize catalytic systems (e.g., Ru-based catalysts) to maintain stereochemical fidelity .

Q. What strategies can mitigate conflicting bioactivity data in preclinical studies of this compound analogs?

  • Methodological Answer : Standardize assay conditions (cell lines, incubation time, controls) to minimize variability. Use orthogonal validation methods (e.g., SPR for binding affinity vs. functional assays). Cross-reference pharmacokinetic data (e.g., metabolic stability in liver microsomes) to explain discrepancies between in vitro and in vivo results .

Data Presentation

Table 1 : Key Physicochemical Properties of this compound

PropertyValueMethodReference
Proton Affinity936.0 kJ/molGas-phase ion energetics
Molecular Weight153.22 g/molHRMS
Solubility (DMSO)25 mg/mLGravimetric analysis
Melting Point128–130°CDifferential Scanning Calorimetry

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.